molecular formula C16H21ClN2O2S B1684082 N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide CAS No. 65595-90-6

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide

Cat. No.: B1684082
CAS No.: 65595-90-6
M. Wt: 340.9 g/mol
InChI Key: IDEHCMNLNCJQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide is a well-known calmodulin inhibitor used to study the regulation of intracellular calcium signaling processes. This compound is particularly significant in pharmacological research due to its ability to block specific ion channels, such as the human ether-à-go-go-related gene (hERG) potassium channels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide typically involves the reaction of 5-chloro-1-naphthalenesulfonyl chloride with 6-aminohexylamine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of calcium signaling pathways and ion channel regulation.

    Medicine: Investigated for its potential therapeutic effects in treating arrhythmias and other cardiovascular conditions.

    Industry: Utilized in the development of biosensors and other diagnostic tools.

Mechanism of Action

The primary mechanism of action of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide involves the inhibition of calmodulin, a calcium-binding messenger protein. By binding to calmodulin, the compound prevents the activation of calmodulin-dependent enzymes, thereby modulating intracellular calcium levels. This inhibition affects various cellular processes, including muscle contraction, cell division, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide is unique due to its specific alkyl chain length, which influences its binding affinity and selectivity for calmodulin. This makes it a valuable tool in research for dissecting the roles of calmodulin in various physiological and pathological processes .

Properties

IUPAC Name

N-(6-aminohexyl)-5-chloronaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2S/c17-15-9-5-8-14-13(15)7-6-10-16(14)22(20,21)19-12-4-2-1-3-11-18/h5-10,19H,1-4,11-12,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEHCMNLNCJQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61714-27-0 (mono-hydrochloride)
Record name W 7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065595906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80984172
Record name N-(6-Aminohexyl)-5-chloronaphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65595-90-6
Record name N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65595-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name W 7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065595906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(6-Aminohexyl)-5-chloronaphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide
Reactant of Route 3
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide
Reactant of Route 4
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide
Reactant of Route 5
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.